molecular formula C17H30O2 B14408501 2-[(Dodec-3-yn-1-yl)oxy]oxane CAS No. 87641-52-9

2-[(Dodec-3-yn-1-yl)oxy]oxane

Cat. No.: B14408501
CAS No.: 87641-52-9
M. Wt: 266.4 g/mol
InChI Key: BZFIDYLEKOHHQR-UHFFFAOYSA-N
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Description

2-[(Dodec-3-yn-1-yl)oxy]oxane is an oxane (tetrahydropyran) derivative featuring a dodec-3-yn-1-yloxy substituent at the 2-position. The compound combines a six-membered oxygen-containing ring with a 12-carbon alkynyl chain, introducing both lipophilic (due to the long hydrocarbon chain) and mildly polar (from the ether linkage and oxane ring) characteristics. Potential applications include use as a surfactant, intermediate in organic synthesis, or bioactive molecule due to its hybrid polar-apolar structure.

Properties

CAS No.

87641-52-9

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

2-dodec-3-ynoxyoxane

InChI

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-8,11-16H2,1H3

InChI Key

BZFIDYLEKOHHQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dodec-3-yn-1-yl)oxy]oxane typically involves the reaction of an appropriate oxane derivative with a dodec-3-yn-1-yl halide under basic conditions. A common method includes the use of sodium hydride as a base to deprotonate the oxane, followed by nucleophilic substitution with the dodec-3-yn-1-yl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2-[(Dodec-3-yn-1-yl)oxy]oxane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(Dodec-3-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: The triple bond in the dodec-3-yn-1-yl group can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the dodec-3-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.

Major Products

    Oxidation: Dodec-3-yn-1,2-dione or dodec-3-ynoic acid.

    Reduction: Dodecane or dodecene derivatives.

    Substitution: Various substituted oxanes depending on the nucleophile used.

Scientific Research Applications

2-[(Dodec-3-yn-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-[(Dodec-3-yn-1-yl)oxy]oxane largely depends on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the triple bond in the dodec-3-yn-1-yl group can also facilitate interactions with nucleophilic residues in proteins, leading to covalent modifications and altered protein function.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 4-(Bromomethyl)oxane : A brominated oxane used in alkylation reactions to synthesize nicotinic receptor ligands (e.g., TC-1698) .
  • Cyanidin-3-O-glucoside chloride: A flavonoid-glucoside with an oxane ring in its glucose moiety, highlighting the versatility of oxane in natural products .
  • 6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol : A highly oxygenated oxane derivative with multiple hydroxyl groups, contrasting sharply with the alkynyl chain in the target compound .

Table 1: Structural Comparison

Compound Substituent Features Functional Groups
2-[(Dodec-3-yn-1-yl)oxy]oxane C12 alkynyl chain at C2 Ether, oxane ring
4-(Bromomethyl)oxane Bromomethyl at C4 Oxane ring, alkyl halide
Cyanidin-3-O-glucoside chloride Glucosyl group at C3 Benzopyrylium, hydroxyl, chloride
Metab_3695 () Multiple hydroxyls, fused oxolane-oxane Hydroxyl, ether
Physicochemical Properties

The alkynyl chain in 2-[(Dodec-3-yn-1-yl)oxy]oxane enhances lipophilicity compared to hydroxyl-rich oxane derivatives like metab_3695 (logP ~0.716–2.586) . In contrast, Cyanidin-3-O-glucoside chloride’s polarity (due to hydroxyls and ionic chloride) limits its membrane permeability, whereas the target compound’s long chain may facilitate lipid bilayer interactions.

Table 2: Property Comparison

Compound Molecular Weight Predicted logP Solubility Profile
2-[(Dodec-3-yn-1-yl)oxy]oxane ~256.4* ~4.2* Low water solubility
Metab_3695 Not specified 0.716–2.586 High (polar groups)
Cyanidin-3-O-glucoside chloride 449.38 ~1.5* Moderate (ionic)
TC-1698 () Not specified Not reported Likely moderate (ionic)

*Estimated via computational tools (e.g., ChemDraw).

Table 3: Bioactivity Data

Compound Biological Target Activity (Ki or EC50)
TC-1698 () α4β2 nicotinic receptor 0.78 nM
Cyanidin-3-O-glucoside chloride Antioxidant pathways Not quantified
2-[(Dodec-3-yn-1-yl)oxy]oxane Hypothetical membrane targets Unknown

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